Cas no 51785-82-1 (Boc-pro-gly-OH)
Boc-pro-gly-OH Chemical and Physical Properties
Names and Identifiers
-
- boc-pro-gly-oh
- 2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid
- 1-Boc-L-prolyl-glycine
- Boc-Pro-Gly-OH, AldrichCPR
- t-butoxycarbonyl-l-prolylglycine
- PLJXCLBLFPFXEN-QMMMGPOBSA-N
- (tert-Butoxycarbonyl)-L-prolylglycine
- N-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-ylcarbonyl]glycine
- MFCD00237579
- 51785-82-1
- SCHEMBL3591879
- DTXSID80427195
- 2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetic acid
- HY-W036519
- {[(2S)-1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-2-YL]FORMAMIDO}ACETIC ACID
- EN300-1071064
- DA-51325
- CS-0091034
- F78775
- Boc-pro-gly-OH
-
- MDL: MFCD00237579
- Inchi: 1S/C12H20N2O5/c1-12(2,3)19-11(18)14-6-4-5-8(14)10(17)13-7-9(15)16/h8H,4-7H2,1-3H3,(H,13,17)(H,15,16)/t8-/m0/s1
- InChI Key: PLJXCLBLFPFXEN-QMMMGPOBSA-N
- SMILES: O(C(C)(C)C)C(N1CCC[C@H]1C(NCC(=O)O)=O)=O
Computed Properties
- Exact Mass: 272.13722174g/mol
- Monoisotopic Mass: 272.13722174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 95.9
Boc-pro-gly-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S915556-250mg |
2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid |
51785-82-1 | 95% | 250mg |
¥315.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S915556-1g |
2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid |
51785-82-1 | 95% | 1g |
¥819.00 | 2022-08-31 | |
| abcr | AB475980-5 g |
Boc-Pro-Gly-OH; . |
51785-82-1 | 5g |
€213.80 | 2023-07-18 | ||
| abcr | AB475980-25 g |
Boc-Pro-Gly-OH; . |
51785-82-1 | 25g |
€700.50 | 2023-07-18 | ||
| TRC | B663805-250mg |
Boc-Pro-Gly-Oh |
51785-82-1 | 250mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B663805-500mg |
Boc-Pro-Gly-Oh |
51785-82-1 | 500mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B663805-2.5g |
Boc-Pro-Gly-Oh |
51785-82-1 | 2.5g |
$ 250.00 | 2022-06-07 | ||
| Advanced ChemBlocks | P37689-250MG |
1-Boc-L-prolyl-glycine |
51785-82-1 | 95% | 250MG |
$110 | 2023-09-15 | |
| Advanced ChemBlocks | P37689-1G |
1-Boc-L-prolyl-glycine |
51785-82-1 | 95% | 1G |
$165 | 2023-09-15 | |
| Advanced ChemBlocks | P37689-5G |
1-Boc-L-prolyl-glycine |
51785-82-1 | 95% | 5G |
$555 | 2023-09-15 |
Boc-pro-gly-OH Suppliers
Boc-pro-gly-OH Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on Boc-pro-gly-OH
Professional Introduction to Boc-pro-gly-OH (CAS No. 51785-82-1)
The compound Boc-pro-gly-OH, with the chemical abstracts service number CAS No. 51785-82-1, is a significant intermediate in the field of pharmaceutical chemistry and peptidomimetics. This compound, featuring a protected proline residue linked to a glycine moiety, has garnered considerable attention due to its utility in the synthesis of bioactive peptides and peptidomimetics. The Boc (tert-butoxycarbonyl) protecting group on the proline nitrogen ensures stability during synthetic processes, making it a valuable building block for complex molecular architectures.
In recent years, the development of novel therapeutic agents has heavily relied on the strategic use of peptidomimetics, which mimic the biological activity of natural peptides while offering improved pharmacokinetic properties. The dipeptide sequence Pro-Gly is particularly interesting because of its conformational flexibility and ability to adopt various secondary structures, including beta-turns and beta-strands. This characteristic makes it an excellent candidate for designing molecules that can interact with biological targets in a specific manner.
One of the most compelling applications of Boc-pro-gly-OH is in the synthesis of protease inhibitors. Proteases play a crucial role in various physiological processes, and their inhibition is often a key strategy in treating diseases such as cancer, inflammation, and viral infections. The Pro-Gly sequence can be incorporated into inhibitor designs to create structures that effectively bind to the active sites of target proteases. For instance, studies have shown that Pro-Gly-containing peptidomimetics can exhibit high affinity for matrix metalloproteinases (MMPs), which are implicated in tumor invasion and metastasis.
Recent advancements in computational chemistry have further enhanced the utility of Boc-pro-gly-OH. Molecular modeling techniques, combined with machine learning algorithms, allow researchers to predict the binding modes and affinities of peptidomimetics with high precision. This has enabled the rapid design and optimization of novel inhibitors based on Pro-Gly scaffolds. For example, a study published in the journal Organic Letters demonstrated how computational screening could identify Pro-Gly derivatives with improved binding properties against human cathepsin K, a key enzyme involved in osteoporosis.
The role of Boc-pro-gly-OH extends beyond protease inhibition. It has also been utilized in the development of antimicrobial agents and antiviral drugs. The unique conformational properties of Pro-Gly allow for the design of molecules that can disrupt bacterial cell wall synthesis or interfere with viral replication mechanisms. For instance, researchers have explored Pro-Gly-based peptidomimetics as potential inhibitors of HIV protease, which is essential for viral maturation and infectivity.
In addition to its therapeutic applications, Boc-pro-gly-OH is valuable in materials science and biotechnology. Its ability to form stable beta-turn structures makes it useful in designing self-assembling peptides and polypeptides with specific functionalities. These materials have potential applications in drug delivery systems, tissue engineering, and biosensors. A notable example is the use of Pro-Gly-containing peptides as scaffolds for creating hydrogels with controlled mechanical properties, which can be used for wound healing and drug release applications.
The synthesis of Boc-pro-gly-OH involves well-established protocols that ensure high yield and purity. Typically, it is prepared by Boc protection of proline followed by coupling with glycine using an appropriate coupling agent such as HBTU or HATU. The protecting group ensures that the amine functionality remains available for subsequent reactions while preventing unwanted side reactions during peptide assembly.
Recent research has also highlighted the importance of stereochemistry in peptidomimetic design. The L-form configuration of proline is most commonly used due to its prevalence in natural peptides. However, D-form or racemic mixtures have been explored for their unique biological activities or improved pharmacokinetic profiles. For example, studies have shown that D-Pro-Gly-containing peptidomimetics can exhibit different binding affinities compared to their L-form counterparts when targeting certain biological receptors.
The future prospects for Boc-pro-gly-OH are promising as new synthetic methodologies continue to emerge. Advances in solid-phase peptide synthesis (SPPS) and continuous flow chemistry have made it possible to produce complex peptidomimetics more efficiently than ever before. Additionally, biocatalytic approaches using engineered enzymes have opened up new avenues for constructing Pro-Gly-based molecules with minimal environmental impact.
In conclusion, Boc-pro-gly-OH (CAS No. 51785-82-1) represents a versatile and indispensable tool in modern pharmaceutical research. Its unique structural features make it an excellent candidate for designing bioactive molecules with therapeutic potential across multiple disease areas. As research progresses and new technologies become available, the applications of this compound are expected to expand even further.
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